molecular formula C7H12ClNO2 B1663003 Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 6197-39-3

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No.: B1663003
CAS No.: 6197-39-3
M. Wt: 177.63 g/mol
InChI Key: ZWALOEQHJRUTKM-UHFFFAOYSA-N
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Description

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its white crystalline powder form and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound is derived from areca nut and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Guvacoline hydrochloride is known to bind selectively to presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic transmission, which is important for many physiological processes, including mood regulation and pain perception .

Mode of Action

Guvacoline hydrochloride acts by inhibiting the reuptake of GABA at the presynaptic neuron . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing GABAergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by Guvacoline hydrochloride is the GABAergic transmission pathway . By inhibiting the reuptake of GABA, Guvacoline hydrochloride prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as methanol, ethanol, and dmso This suggests that it may have good bioavailability

Result of Action

The primary result of Guvacoline hydrochloride’s action is the enhancement of GABAergic transmission . This can lead to various effects at the molecular and cellular level, depending on the specific physiological context. For example, enhanced GABAergic transmission can lead to reduced neuronal excitability, which may have implications for conditions such as epilepsy and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Guvacoline hydrochloride. For instance, the compound’s solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an agonist . This interaction is essential for its role in modulating neurotransmission and influencing various physiological processes. Additionally, the compound has been found to interact with enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B), which is responsible for its conversion to active metabolites .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, which can affect various signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and neuroprotection, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As an agonist of muscarinic acetylcholine receptors, it activates these receptors, leading to downstream signaling events . The compound also inhibits or activates specific enzymes, such as MAO-B, which plays a role in its metabolic conversion . These interactions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and modulatory effects on neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as MAO-B, leading to the formation of active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, and the compound is produced in bulk quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have their own unique properties and applications in different fields .

Scientific Research Applications

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS No. 6197-39-3) is a chemical compound recognized for its potential biological activities. It is a white crystalline powder soluble in organic solvents such as methanol and ethanol. This compound is derived from the areca nut and has garnered interest in various fields including medicinal chemistry and pharmacology due to its interactions with biological systems.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide.

This compound primarily acts as an agonist of muscarinic acetylcholine receptors (mAChRs) . The activation of these receptors leads to a cascade of intracellular events, including alterations in calcium ion levels and modulation of various signaling pathways. This interaction is significant for understanding the compound's effects on neuronal activity and potential therapeutic applications.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : Modulates intracellular calcium levels affecting various signaling pathways.
  • Gene Expression : Alters gene expression profiles in response to receptor activation.
  • Metabolism : Affects cellular metabolism through its interactions with metabolic enzymes.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases .
  • Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mAChR-mediated pathways.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced neurotoxicity. The mechanism was linked to enhanced cholinergic signaling due to mAChR activation.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Comparative Analysis of Related Compounds

Compound NameCAS No.Biological ActivityNotes
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate HCl6197-39-3Anti-inflammatory, NeuroprotectiveDerived from areca nut
Guvacoline hydrochloride6197-39-3mAChR agonistSimilar structure
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate HCl70684-82-1Limited studies availableStructural variant

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALOEQHJRUTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210996
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6197-39-3
Record name Norarecoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Arecoline hydrobromide (25 g, 106 mmol) was neutralized with sodium carbonate (12.8 g, 120 mmol, 1.1 eq) in water (200 mL) for 30 min. The neutralized product was dissolved in toluene (50 mL) and added dropwise to a solution of triphosgene (16.3 g, 54.9 mmol, 0.52 eq) in toluene (100 mL) at 0° C. The resulting mixture was heated at 55-60° C. overnight. The reaction mixture was then concentrated in vacuo and the residue was dissolved in water (300 mL) and heated at 80° C. for 3 h. The water was evaporated and chased with toluene 3 times. The crude methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride, obtained as a thick brown oil, was used as is in the next reaction.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
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Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
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Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
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Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
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Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride

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